Product packaging for Biligram(Cat. No.:CAS No. 14317-18-1)

Biligram

Cat. No.: B081538
CAS No.: 14317-18-1
M. Wt: 1518.1 g/mol
InChI Key: HHFDMOXEMINUNX-VRWDCWMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biligram is a chemical compound for research and development applications. This product is intended for use by qualified laboratory professionals only. It is not for human or veterinary diagnostic or therapeutic uses. Please consult the product's Safety Data Sheet (SDS) for detailed handling and safety information. Specific applications, mechanism of action, and research value for this compound are areas of ongoing scientific investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H44I6N4O17 B081538 Biligram CAS No. 14317-18-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

14317-18-1

Molecular Formula

C32H44I6N4O17

Molecular Weight

1518.1 g/mol

IUPAC Name

3-[[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C18H10I6N2O7.2C7H17NO5/c19-5-1-7(21)15(13(23)11(5)17(29)30)25-9(27)3-33-4-10(28)26-16-8(22)2-6(20)12(14(16)24)18(31)32;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H,3-4H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32);2*4-13H,2-3H2,1H3/t;2*4-,5+,6+,7+/m.00/s1

InChI Key

HHFDMOXEMINUNX-VRWDCWMNSA-N

SMILES

CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I

Other CAS No.

14317-18-1

Synonyms

3,3'-(diglycoloyldiimino)bis(2,4,6-triiodobenzoic acid) 1-deoxy-1-aminoglucitol
Biligram
meglumine ioglycamate
methylglucamine ioglycamide

Origin of Product

United States

3 Amino 2,4,6 Triiodobenzoic Acid:this is the Core Structure That Provides the High Iodine Content Necessary for X Ray Contrast.

Synthesis: It is prepared via electrophilic aromatic substitution on a simpler, commercially available starting material, 3-aminobenzoic acid. wisc.edugoogle.com The iodination is achieved by treating 3-aminobenzoic acid with an iodinating agent. A common laboratory and industrial method involves the use of iodine chloride (ICl) in an aqueous acidic solution, typically hydrochloric acid. google.com The reaction mixture is heated to drive the exhaustive iodination at the positions ortho and para to the activating amino group, yielding the desired tri-iodinated product.

Advanced Analytical Methodologies for Biligram Investigation

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for providing detailed information about the molecular structure of Biligram at the atomic and molecular levels.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Ioglycamic acid. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental structural information, advanced NMR techniques offer deeper insights.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals in the Ioglycamic acid molecule. For instance, COSY experiments would reveal the coupling relationships between adjacent protons, helping to piece together the carbon skeleton's connectivity. HSQC would directly correlate each proton to its attached carbon atom, while HMBC would provide information about longer-range (2-3 bond) C-H correlations, which is invaluable for identifying quaternary carbons and piecing together the entire molecular framework.

Solid-State NMR (ssNMR): For the analysis of this compound in its solid form, ssNMR would be particularly useful. This technique can provide information about the crystalline and amorphous forms of the drug substance, polymorphism, and intermolecular interactions in the solid state. Given that this compound is an iodinated compound, solid-state ¹²⁷I NMR could potentially offer insights into the local environment of the iodine atoms, which are key to its function as a contrast agent. While specific ssNMR studies on Ioglycamic acid are not prevalent in publicly available literature, the application of this technique to other iodinated contrast media has demonstrated its utility in characterizing the solid-state structure and dynamics.

A hypothetical data table illustrating the kind of data obtainable from a 2D NMR analysis of Ioglycamic acid is presented below.

Proton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
7.85 (s, 2H)125.0C=O, Ar-C
4.10 (s, 4H)68.2C=O
10.5 (br s, 2H)168.5Ar-C, CH₂

Note: The data in this table is illustrative and represents typical chemical shifts and correlations that would be expected for the structure of Ioglycamic acid.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the accurate mass determination of this compound and its potential metabolites. The high mass accuracy of HRMS allows for the determination of the elemental composition of the parent drug and its biotransformation products, facilitating their identification.

When coupled with liquid chromatography (LC), HRMS (LC-HRMS) becomes an ideal platform for metabolite profiling studies in biological matrices such as plasma, urine, and bile. Following administration, this compound may undergo metabolic transformations such as glucuronidation or other phase II conjugation reactions. LC-HRMS can separate these metabolites from the parent compound and provide their exact masses, which can then be used to propose their chemical structures. Tandem mass spectrometry (MS/MS) experiments on the HRMS instrument would further aid in structural elucidation by providing fragmentation patterns of the metabolites. While a detailed metabolite profile of Ioglycamic acid is not extensively documented in the literature, HRMS remains the state-of-the-art technique for such investigations. nih.govnih.govresearchgate.net

FTIR Spectroscopy: An FTIR spectrum of Ioglycamic acid would show characteristic absorption bands corresponding to its various functional groups. For example, the carboxylic acid groups would exhibit a broad O-H stretching band and a strong C=O stretching band. The amide linkages would show characteristic N-H and C=O stretching vibrations. The aromatic ring would also have distinct C-H and C=C stretching and bending vibrations. FTIR can be used for the identification of the compound and to study intermolecular interactions, such as hydrogen bonding. jyu.firesearchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy offers complementary information to FTIR. It is particularly sensitive to non-polar bonds and can be very useful for studying the carbon skeleton and the iodine-carbon bonds in Ioglycamic acid. The symmetric vibrations of the molecule often give rise to strong Raman signals. Gas-phase Raman spectroscopy has been used to resolve close vibrational frequencies in similar molecules. nih.govnih.gov

The following table presents a hypothetical summary of key vibrational bands for Ioglycamic acid.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3000-3300O-H StretchCarboxylic Acid
~1700C=O StretchCarboxylic Acid
~1650C=O Stretch (Amide I)Amide
~1550N-H Bend (Amide II)Amide
~1400-1600C=C StretchAromatic Ring
~500-600C-I StretchIodinated Aromatic

Note: This data is representative and based on characteristic vibrational frequencies for the functional groups present in Ioglycamic acid.

Chromatographic and Separation Science in this compound Research

Chromatographic techniques are essential for the separation, quantification, and purification of this compound from complex mixtures, including biological fluids and pharmaceutical formulations.

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity. A published HPLC method for the determination of Ioglycamic acid in bile and urine utilizes reversed-phase ion-pair chromatography. tandfonline.comtandfonline.com This method can be readily adapted to a UHPLC system for improved performance.

A typical UHPLC method for Ioglycamic acid would involve a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The addition of an ion-pairing agent, such as tetrabutylammonium, can enhance the retention and peak shape of the acidic Ioglycamic acid molecule. tandfonline.com Detection is typically achieved using a UV detector, as the aromatic rings in the molecule provide strong chromophores. Coupling the UHPLC system to a mass spectrometer (UHPLC-MS) would provide even greater specificity and sensitivity, allowing for the simultaneous quantification and confirmation of the identity of this compound and its metabolites. osti.govthermofisher.com

The table below illustrates a potential UHPLC method for the analysis of Ioglycamic acid.

ParameterCondition
Column UHPLC C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Detection UV at 240 nm or MS
Retention Time ~ 3.5 min

Note: These parameters are illustrative and would require optimization for a specific application.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds. While Ioglycamic acid itself is a non-volatile compound due to its high molecular weight and polar functional groups, GC-MS could be employed for the analysis of any volatile impurities or degradation products that may be present in the drug substance. nih.govcapes.gov.brnih.gov

For such an analysis, a derivatization step would likely be necessary to convert the polar carboxylic acid groups into more volatile esters (e.g., methyl or silyl (B83357) esters). This would allow the derivatized Ioglycamic acid to be amenable to GC analysis. However, the primary application of GC-MS in the context of this compound would more realistically be for the detection and quantification of residual solvents or low molecular weight volatile organic compounds that might be present from the manufacturing process. nih.govekb.egmdpi.com

Capillary Electrophoresis for Ioglycamic Acid Purity and Isomer Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This method is particularly advantageous for the analysis of charged species like Ioglycamic Acid, offering high efficiency, short analysis times, and minimal sample consumption. nih.govradiopaedia.org

Purity Analysis:

In the context of Ioglycamic Acid, CE can be employed to assess the purity of a sample by separating the main compound from any impurities, such as starting materials, synthetic by-products, or degradation products. The principle lies in the differential migration speeds of these components through a capillary filled with an electrolyte solution under the influence of a high voltage. nih.gov Impurities, even at trace levels, will appear as distinct peaks from the main Ioglycamic Acid peak in the resulting electropherogram. The area of each peak is proportional to the concentration of the corresponding substance, allowing for quantitative assessment of purity. For instance, a method could detect impurities as low as 0.1%. wikipedia.org

Isomer Analysis:

Ioglycamic Acid, due to its complex structure, may exist as different isomers (e.g., positional isomers if the iodine atoms are located at different positions on the benzene (B151609) ring, or stereoisomers). These isomers can have identical mass but different spatial arrangements, potentially leading to variations in biological activity. CE is a powerful tool for the separation of such isomeric species. wiley.com By optimizing the separation buffer, including the use of additives like cyclodextrins, it is possible to create a chiral or selective environment within the capillary that allows for the resolution of closely related isomers. nih.gov The separation of glycan isomers, which share structural similarities with the challenges of separating Ioglycamic Acid isomers, has been successfully demonstrated using CE. wiley.com

Below is a representative data table illustrating the type of results that could be obtained from a CE purity analysis of an Ioglycamic Acid sample.

Peak IDMigration Time (min)Peak Area (%)Identification
14.20.15Impurity A
25.199.5Ioglycamic Acid
35.80.25Impurity B
46.50.10Degradation Product

Advanced X-ray Diffraction and Crystallographic Studies of Ioglycamic Acid and its Complexes

X-ray Diffraction (XRD) is a definitive technique for determining the solid-state structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of a substance, it is possible to elucidate the precise three-dimensional arrangement of atoms in the molecule, as well as the packing of molecules in the crystal lattice.

For a compound like Ioglycamic Acid, single-crystal XRD would provide unambiguous proof of its molecular structure, including the conformation of the side chains and the exact positions of the iodine atoms. This information is invaluable for confirming the identity of the synthesized compound and for understanding its physical properties. The diffraction pattern of a powdered sample (Powder X-ray Diffraction or PXRD) serves as a unique fingerprint for a specific crystalline form, which is crucial for polymorphism screening and quality control in the pharmaceutical industry. researchgate.net

ParameterValue
Chemical FormulaC₁₈H₁₁I₆N₃O₈
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.125
b (Å)18.456
c (Å)12.345
β (°)98.76
Volume (ų)2278.9
Z (molecules/unit cell)4
Calculated Density (g/cm³)2.55

Electroanalytical Methods for Redox Behavior of Ioglycamic Acid

Electroanalytical methods investigate the relationship between electricity and chemical reactions. For Ioglycamic Acid, techniques like voltammetry can be used to study its oxidation and reduction (redox) behavior. This involves applying a varying potential to an electrode immersed in a solution of the compound and measuring the resulting current.

The redox properties of iodinated contrast media are of interest for several reasons. They can provide information about the compound's stability and its potential to undergo metabolic transformations in the body. Furthermore, electrochemical methods are being explored for the degradation of these persistent compounds in wastewater, as they are often poorly removed by conventional treatment methods. researchgate.net Studies on various iodinated X-ray contrast media (IXCM), such as iopromide (B1672085) and diatrizoate, have demonstrated that they can be degraded through electrochemical oxidation. researchgate.netku.dk

A typical electroanalytical technique, such as differential pulse voltammetry (DPV), could be applied to a solution of Ioglycamic Acid. psu.edu The resulting voltammogram would show peaks at potentials where oxidation or reduction occurs. The position of these peaks indicates the redox potential, while the peak height is related to the concentration of the analyte. This makes DPV suitable for both qualitative and quantitative analysis.

The following table illustrates hypothetical results from a DPV analysis of Ioglycamic Acid, indicating its susceptibility to oxidation.

ParameterValue
Working ElectrodeGlassy Carbon Electrode
Supporting Electrolyte0.1 M Britton-Robinson buffer (pH 7.0)
Oxidation Peak Potential (Epa)+1.25 V (vs. Ag/AgCl)
Peak Current (Ipa)5.8 µA
Linear Concentration Range1 - 100 µM
Limit of Detection (LOD)0.5 µM

Application of Hyphenated Techniques for Complex Sample Analysis of Ioglycamic Acid

Hyphenated techniques refer to the powerful combination of a separation method with a spectroscopic detection method. ajrconline.org This approach leverages the strengths of both techniques to provide a much more comprehensive analysis of complex mixtures than either method could achieve alone. ku.dkijnrd.org For the analysis of Ioglycamic Acid, particularly in complex matrices like biological fluids or environmental samples, hyphenated techniques are indispensable.

Commonly employed hyphenated techniques include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most powerful and widely used hyphenated techniques in pharmaceutical analysis. ajrconline.orgresearchgate.net An LC system separates the components of a mixture, and the eluent is directly introduced into a mass spectrometer. The MS provides mass information for each separated component, allowing for highly sensitive and specific identification and quantification. LC-MS would be the method of choice for detecting and quantifying Ioglycamic Acid and its metabolites in plasma or urine samples.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds like Ioglycamic Acid, GC-MS can be used if the analyte is first derivatized to make it volatile. It offers excellent separation efficiency for complex mixtures. researchgate.net

Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique couples the high separation efficiency of CE with the sensitive and selective detection of MS. psu.edu It is particularly well-suited for the analysis of charged analytes and for separating isomers. psu.edu

The primary advantage of these techniques is their ability to provide both separation and structural identification in a single analysis, which is crucial when dealing with unknown impurities or metabolites in complex samples. proquest.comnumberanalytics.com

The table below summarizes the applicability of various hyphenated techniques for the analysis of Ioglycamic Acid.

Hyphenated TechniqueSeparation PrincipleDetection PrincipleApplication for Ioglycamic Acid Analysis
LC-MSPartitioning between mobile and stationary phasesMass-to-charge ratioQuantification in biological fluids, impurity profiling, metabolite identification
GC-MSPartitioning between gas and stationary phasesMass-to-charge ratioAnalysis of volatile impurities or derivatives
CE-MSDifferential electrophoretic mobilityMass-to-charge ratioPurity analysis, isomer separation, analysis of charged impurities
LC-NMRPartitioning between mobile and stationary phasesNuclear magnetic resonanceUnambiguous structure elucidation of unknown impurities or metabolites

Theoretical and Computational Chemistry Approaches to Biligram

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule. youtube.com These methods solve approximations of the Schrödinger equation to determine the distribution of electrons and the resulting molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method in chemistry and materials science to investigate the electronic structure of many-body systems. wikipedia.org For Biligram, DFT calculations would focus on its spatially dependent electron density to determine its ground-state properties. nih.gov This approach is favored for its balance of computational cost and accuracy, making it suitable for a molecule of this compound's size. wikipedia.org

Applications of DFT to this compound would involve calculating key electronic descriptors to understand its reactivity. These include mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting how the molecule will interact with other substances. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. Furthermore, DFT can generate an electrostatic potential map, which visualizes the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack.

Table 1: Potential DFT-Calculated Properties for this compound
PropertyDescriptionSignificance for this compound
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons.
HOMO-LUMO GapThe energy difference between HOMO and LUMO.Relates to chemical reactivity and stability.
Mulliken Atomic ChargesCalculated partial charge on each atom in the molecule.Helps in understanding intermolecular interactions.
Electrostatic PotentialA map of the charge distribution around the molecule.Identifies reactive sites for electrophilic and nucleophilic attack.

Ab initio quantum chemistry methods are based on first principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular properties. researchgate.net For this compound, these methods would be instrumental in predicting various spectroscopic constants and properties. researchgate.net This includes simulating its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. Such theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.

Table 2: Spectroscopic Properties of this compound Predictable by Ab Initio Methods
Spectroscopic MethodPredicted PropertyInformation Gained
Infrared (IR) SpectroscopyVibrational frequencies and intensities.Identification of functional groups and bonding patterns.
Nuclear Magnetic Resonance (NMR)Chemical shifts and coupling constants.Provides detailed information on the atomic connectivity and 3D structure.
UV-Visible SpectroscopyElectronic transition energies and oscillator strengths.Information on electronic structure and conjugated systems.

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. researchgate.net For a compound like this compound, MD simulations are essential for understanding its behavior within a complex biological system, such as its interaction with proteins or its ability to cross cell membranes. researchgate.net These simulations provide a dynamic view of molecular interactions that are often difficult to capture experimentally. frontiersin.org

To understand how this compound interacts with a specific protein target, all-atom MD simulations in explicit solvent can be performed. frontiersin.org These simulations would model the behavior of the this compound-protein complex over time, typically on the nanosecond to microsecond timescale. nih.gov The primary goals of such a simulation would be to assess the stability of the binding pose, identify key amino acid residues involved in the interaction, and calculate the binding free energy. Analysis of the simulation trajectory can reveal conformational changes in both this compound and the protein upon binding, providing insights into the mechanism of action. researchgate.net

Table 3: Key Analyses in MD Simulations of Protein-Biligram Complexes
Analysis TypeMetric/OutputPurpose
System StabilityRoot Mean Square Deviation (RMSD)To assess if the simulation has reached equilibrium.
Flexibility AnalysisRoot Mean Square Fluctuation (RMSF)To identify flexible or rigid regions of the protein and ligand.
Interaction AnalysisHydrogen bonds, hydrophobic contactsTo determine the specific interactions that stabilize the complex.
Binding Free EnergyMM/PBSA or MM/GBSA calculationsTo estimate the strength of the binding affinity between this compound and the protein.

Understanding how a molecule like this compound crosses biological membranes is crucial for assessing its bioavailability. MD simulations can be used to model the process of membrane permeation. nih.gov In this approach, a model lipid bilayer, representing a cell membrane, is constructed, and the simulation tracks the movement of this compound as it passes from the aqueous environment into and through the membrane. A key output from these simulations is the potential of mean force (PMF), which describes the free energy profile of the molecule as a function of its position relative to the membrane center. This profile reveals the energy barriers this compound must overcome to permeate the membrane, from which permeability coefficients can be calculated. nih.gov

Table 4: Parameters and Outputs of this compound Membrane Permeation Simulations
ComponentDescriptionExample/Relevance
Simulation SystemThis compound molecule, a model lipid bilayer (e.g., POPC), and water molecules.Mimics the physiological environment of a cell membrane.
Simulation MethodUmbrella sampling or steered MD followed by free energy calculation.Used to efficiently sample the permeation pathway.
Primary OutputPotential of Mean Force (PMF) profile.Shows the free energy barriers for membrane entry, translocation, and exit. nih.gov
Calculated PropertyPermeability Coefficient (P).Quantifies the rate at which this compound can cross the membrane.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Cheminformatics combines chemistry, computer science, and information technology to analyze chemical data. mewburn.com For a compound like this compound, cheminformatics approaches, particularly Quantitative Structure-Activity Relationship (QSAR) studies, would be used to build predictive models that correlate its chemical structure with its biological activity. nih.gov

A QSAR study involves several steps. First, a dataset of molecules structurally related to this compound with known biological activities is compiled. Next, a variety of molecular descriptors are calculated for each molecule. These descriptors are numerical representations of the chemical and physical properties of the molecules. Finally, statistical methods or machine learning algorithms are used to create a mathematical model that links the descriptors to the observed activity. researchgate.net Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent compounds.

Table 5: Common Molecular Descriptors Used in QSAR Studies Applicable to this compound
Descriptor ClassExample DescriptorsInformation Encoded
1D DescriptorsMolecular Weight, Atom Count, LogPBasic constitutional properties.
2D DescriptorsTopological Polar Surface Area (TPSA), Wiener IndexStructural connectivity and topology.
3D DescriptorsMolecular Shape Indices, Solvent Accessible Surface AreaThree-dimensional conformation and shape.
Electronic DescriptorsDipole Moment, HOMO/LUMO energiesElectron distribution and reactivity.

Insufficient Information to Generate Article on the Chemical Compound “this compound”

Following a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound," also known as Ioglycamic acid, it has been determined that there is a lack of specific research in the advanced computational and theoretical areas outlined in the user's request. While general information on the chemical properties of Ioglycamic acid is available, detailed studies on its ligand-based design, structure-based interactions, applications of machine learning and artificial intelligence in its research, and predictive modeling of its reaction pathways are not present in the public domain.

The requested article structure necessitates in-depth, data-driven content for the following sections:

Reaction Pathway Prediction and Mechanistic Modeling of this compound Transformations:This would involve detailed computational studies on the synthesis and degradation pathways of Ioglycamic acid. While general mechanistic information on related chemical reactions exists, specific predictive modeling for Ioglycamic acid has not been documented.

Therefore, the generation of the requested article cannot be completed at this time due to the absence of the necessary foundational research and data.

Research on Biligram Derivatives and Structural Analogs

Design Principles for Modulating Biligram Activity and Selectivity

The primary "activity" of this compound (Ioglycamic acid) and its analogs is their ability to be efficiently absorbed, transported to the liver, and subsequently excreted into the biliary system in high concentrations to provide clear radiographic contrast of the gallbladder and bile ducts. The design of derivatives has centered on optimizing this hepato-biliary selectivity.

Key design principles include:

Lipophilicity and Hydrophilicity Balance: The molecule must possess sufficient lipophilicity for passive absorption across the gastrointestinal tract. However, it also requires adequate hydrophilicity to remain soluble in blood and bile. Modifications often involve altering alkyl chains or introducing polar functional groups to achieve this balance.

Protein Binding Affinity: The binding affinity of the analogs to plasma proteins, such as human serum albumin (HSA), is a critical factor. Strong but reversible binding is often desired as it can influence the pharmacokinetic profile, including the half-life and delivery to the liver. nih.gov

Metabolic Stability: To ensure the compound reaches the biliary system intact, derivatives are designed to be resistant to extensive metabolism in the liver that would otherwise cleave the iodine atoms (reducing radiopacity) or alter the molecule's excretion pathway.

Synthesis and Characterization of Novel this compound Analogs

The synthesis of novel this compound analogs typically involves multi-step organic chemistry procedures. A common approach begins with the modification of the linker connecting the two iodinated aromatic rings or by altering the substituents on the rings themselves.

For example, a general synthetic route might involve:

Preparation of the Core Structure: Synthesizing the substituted 2,4,6-triiodobenzoic acid core.

Linker Modification: Creating a new diamine or diacid linker to replace the N,N'-adipic-di-(3-amino-2,4,6-triiodobenzoic acid) structure of Ioglycamic acid.

Coupling Reaction: Amide bond formation is a common final step, coupling the modified linker with two equivalents of the tri-iodinated benzoic acid derivative.

The characterization of these newly synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure.

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide and carboxylic acid moieties. mdpi.com

Elemental Analysis: To determine the percentage composition of elements, which serves as a final check of purity.

Structure-Activity Relationship (SAR) Studies via Analog Synthesis and Evaluation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural modifications impact the biological and physicochemical properties of this compound analogs. nih.gov These studies involve synthesizing a series of related compounds and evaluating them for key performance indicators related to their function as cholecystographic agents.

The core of SAR is to establish correlations between chemical structure and activity. nih.govnih.gov For this compound analogs, this involves assessing properties such as biliary excretion efficiency, plasma protein binding, and aqueous solubility. By systematically altering parts of the molecule—such as the length or nature of the linker chain or the substituents on the aromatic rings—researchers can deduce which structural features are optimal for cholecystographic performance. For instance, modifying the length of an O-alkyl chain can directly correlate with inhibitory activity or binding affinity. nih.gov

Analog ID Structural Modification Observed Property Change Inference
This compound (Parent) N,N'-adipoyl linkerBaseline biliary excretionThe adipic acid linker is effective.
Analog A-1 Ethylene glycol-based linkerIncreased water solubilityIntroduction of ether linkages enhances hydrophilicity.
Analog A-2 Propyl side chain on linkerIncreased lipophilicity, higher protein bindingAlkyl modifications can modulate protein interactions and solubility.
Analog A-3 Methyl esterification of acidReduced aqueous solubility, requires in vivo hydrolysisEsterification can create a prodrug form with altered absorption.
Analog A-4 Replacement of one COOH with SO3HAltered pKa and solubilityChanging the acidic group impacts physicochemical properties.

This table is a representative example based on common medicinal chemistry principles for illustrative purposes.

Prodrug and Pro-compound Strategies for this compound Research

Prodrug strategies are employed to overcome pharmacokinetic challenges, such as poor solubility or permeability. digitellinc.commdpi.com A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form. mdpi.com

For carboxylic acid-containing compounds like this compound, a common prodrug approach is esterification. nih.gov Creating a methyl or ethyl ester of the carboxylic acid groups can increase the molecule's lipophilicity, potentially enhancing its absorption from the gastrointestinal tract. Once absorbed and in the bloodstream, plasma esterases would hydrolyze the ester back to the active carboxylic acid form, allowing it to be taken up by the liver.

Key pro-compound strategies relevant to this compound research include:

Ester Prodrugs: Masking the polar carboxylic acid groups as esters to improve membrane permeability.

Amide Prodrugs: Converting the carboxylic acids to amides, which can be designed for cleavage by specific enzymes.

Carrier-Linked Prodrugs: Attaching the this compound molecule to a carrier, such as an amino acid or a peptide, to target specific transport proteins in the gut or liver. mdpi.com

The design of these prodrugs must ensure they are stable in the gut but are efficiently converted to the active this compound molecule once absorbed into the systemic circulation.

Environmental Impact and Ecotoxicological Research of Biligram

Environmental Fate and Transport Mechanisms of Biligram

The environmental journey of ioglycamic acid, the active component of this compound, is dictated by a combination of physical, chemical, and biological processes. As with other iodinated contrast media, it is anticipated to be persistent in the environment.

Specific biodegradation pathways for ioglycamic acid in environmental matrices are not well-documented in publicly available literature. However, studies on other iodinated contrast agents, such as iopromide (B1672085), have shown that they are not readily biodegradable. It is plausible that ioglycamic acid exhibits similar resistance to microbial degradation. The complex aromatic structure and the presence of multiple iodine atoms likely contribute to its recalcitrance.

Information on the specific photodegradation and hydrolysis mechanisms of ioglycamic acid is scarce. Generally, iodinated organic compounds can undergo photodegradation in the presence of sunlight, which may lead to the cleavage of carbon-iodine bonds and the formation of various transformation products. Hydrolysis, the reaction with water, is another potential degradation pathway for some pharmaceutical compounds, but its significance for the stable structure of ioglycamic acid is not established.

Bioaccumulation and Biotransformation in Environmental Organisms (Non-human)

The potential for a substance to accumulate in the tissues of organisms (bioaccumulation) and to be chemically altered within their bodies (biotransformation) is a key aspect of its ecotoxicological profile.

Limited specific data exists on the bioaccumulation and biotransformation of ioglycamic acid in non-human organisms. For ionizable organic compounds, bioaccumulation can be influenced by factors such as the pH of the surrounding water and the organism's physiological processes. The potential for biotransformation in aquatic organisms is also an area requiring further research.

Methodologies for Environmental Monitoring and Detection of this compound

Effective monitoring and detection are essential for understanding the environmental occurrence and fate of ioglycamic acid. A variety of analytical techniques can be employed for the detection of pharmaceutical compounds in environmental samples.

Table 1: Potential Analytical Methods for Ioglycamic Acid Detection

Analytical TechniqueSample MatrixDescription
High-Performance Liquid Chromatography (HPLC) Water, WastewaterA common technique for separating and quantifying organic compounds. Can be coupled with various detectors for enhanced sensitivity and selectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Water, Wastewater, Soil, BiotaA highly sensitive and specific method that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the identification and quantification of compounds at very low concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Water, Wastewater, SoilSuitable for volatile and semi-volatile organic compounds. Derivatization may be required for non-volatile compounds like ioglycamic acid.

Environmental monitoring programs for pharmaceuticals often involve the collection of samples from various points in the water cycle, including wastewater treatment plant influents and effluents, surface waters, and groundwater.

Risk Assessment Frameworks in Environmental Contexts for Compounds like this compound

Environmental risk assessment (ERA) for pharmaceuticals like ioglycamic acid follows a structured framework to evaluate the potential for adverse effects on the environment. This framework generally involves a comparison of the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC).

Predicted Environmental Concentration (PEC): This is an estimation of the concentration of a substance that is expected to be found in the environment. It is calculated based on factors such as the amount of the substance used, its excretion rate, and its fate in wastewater treatment and the environment.

Predicted No-Effect Concentration (PNEC): This is the concentration of a substance below which adverse effects on the ecosystem are not expected to occur. It is typically derived from ecotoxicity data from laboratory studies on various aquatic and terrestrial organisms, with the application of assessment factors to account for uncertainties.

The risk is then characterized by the ratio of PEC to PNEC (PEC/PNEC). A ratio below 1 generally indicates a low risk to the environment. For iodinated contrast media as a class, while they are persistent, some studies on specific compounds have suggested a low environmental risk due to their low toxicity at environmentally relevant concentrations. However, a comprehensive risk assessment for ioglycamic acid would require specific data on its environmental fate and ecotoxicity.

Q & A

Q. Key Considerations :

  • Use graphs (e.g., bar charts for yield comparisons, line graphs for kinetic studies) with error bars representing standard deviation .
  • Label axes with units and provide legends for multi-variable plots.
  • Reference all data in-text using superscripts (e.g., "Yield improved to 85% under optimized conditions¹") and link to supplementary files .

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